molecular formula C10H11ClFN3O2 B13480856 Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No.: B13480856
M. Wt: 259.66 g/mol
InChI Key: IQYJFEYFGNYHIC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride (CAS: 2193061-35-5) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5, a fluorine atom at position 6, and an ethyl carboxylate ester at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H11ClFN3O2

Molecular Weight

259.66 g/mol

IUPAC Name

ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-4-13-14-5-7(11)8(12)3-9(6)14;/h3-5H,2,12H2,1H3;1H

InChI Key

IQYJFEYFGNYHIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CN2N=C1)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves the reaction of ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and high yield

    Continuous flow reactors: For large-scale production and consistent quality

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties

    Medicine: Explored for its potential use in drug development and therapeutic applications

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their function

    Interact with receptors: Modulating signal transduction pathways

    Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyridine Derivatives

Key analogs from the ethyl carboxylate family include:

Compound CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride 2193061-35-5 5-NH₂, 6-F C₁₁H₁₁FN₃O₂·HCl ~279.7 (free base: 243.2) Enhanced solubility (HCl salt)
Ethyl 5-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 2383558-35-6 5-Br, 6-F C₁₁H₉BrFN₃O₂ 330.1 Higher molecular weight; Br as leaving group
Ethyl 5-((tert-butoxycarbonyl)amino)-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate 1951428-44-6 4-Cl, 5-Boc-protected NH₂ C₁₇H₂₁ClN₄O₄ 392.8 Bulky Boc group; altered steric effects
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride 118055-06-4 Saturated pyridine ring C₁₀H₁₅N₃O₂·HCl 245.7 Improved metabolic stability (saturated core)

Key Observations :

  • Solubility: The hydrochloride salt form increases aqueous solubility relative to non-ionic analogs like the Boc-protected derivative.
  • Steric Effects: Bulky groups (e.g., Boc in 1951428-44-6) may hinder interactions in biological systems compared to the smaller amino group in the target compound.

Heterocyclic Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine

Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 514799-10-1) replaces the pyridine ring with a pyrimidine, introducing two nitrogen atoms. This modification increases hydrogen-bonding capacity (8 acceptors vs. 3 in the target compound) and raises molecular weight (365.3 g/mol vs. 243.2 g/mol for the free base of the target). The trifluoromethyl group enhances lipophilicity (XLogP3 = 3.1), suggesting better membrane permeability compared to the target’s amino-fluoro combination .

Reactivity Comparison with Imidazo[1,2-a]pyridine Derivatives

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide (NCS) to yield chlorinated or oxidized products depending on solvent polarity. For example, in acetic acid, oxidation dominates (yield: 83%), while in ethyl acetate, chlorination occurs (yield: 83%) . This highlights the role of solvent in directing reactivity—a factor critical for designing synthetic routes for the target compound, where the 6-fluoro group may influence regioselectivity.

Research Findings and Trends

  • Synthetic Utility: The target compound’s amino group enables further functionalization (e.g., amide coupling), while its fluorine atom stabilizes the ring against metabolic degradation.
  • Pharmacological Potential: Pyrazolo-pyridine derivatives are explored as kinase inhibitors; the amino-fluoro combination may mimic ATP-binding motifs.
  • Data Gaps : Direct studies on the target compound’s biological activity or detailed physicochemical properties (e.g., logP, pKa) are lacking, necessitating extrapolation from analogs.

Biological Activity

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies and enzymatic inhibition. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

  • Molecular Formula : C10H9FN2O2·HCl
  • Molecular Weight : 232.65 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for this context)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : Utilizing starting materials such as hydrazine derivatives and appropriate carbonyl compounds.
  • Fluorination : Introduction of the fluorine atom at the 6-position via electrophilic fluorination techniques.
  • Carboxylation and Esterification : Finalizing the structure through carboxylic acid formation and subsequent esterification with ethanol.

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer activity. This compound has shown potential in inhibiting various cancer cell lines through the following mechanisms:

  • Kinase Inhibition :
    • The compound acts as an inhibitor of specific kinases involved in cancer progression.
    • Notably effective against AXL and c-MET kinases which are implicated in tumor growth and metastasis.
  • Induction of Apoptosis :
    • Triggers apoptotic pathways leading to decreased cell viability in cancer cells.
StudyCell LineIC50 Value (µM)Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit various enzymes critical in disease pathways:

  • Cyclooxygenase (COX) :
    • Inhibition of COX enzymes may reduce inflammation and associated pain.
  • Phosphodiesterases (PDEs) :
    • Modulation of signaling pathways involved in cardiovascular diseases.

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines, highlighting the compound's potential as a therapeutic agent.

Fluorination Impact on Bioavailability

Research has suggested that the introduction of fluorine at the 6-position enhances bioavailability and metabolic stability, making it a promising candidate for further development in drug formulations.

Q & A

Q. What are the key synthetic routes for Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, including condensation of aminopyridine derivatives with ethyl oxalyl chloride to form intermediate esters, followed by fluorination and cyclization. For example, Vilsmeier formylation and reductive amination are used to introduce substituents like morpholinomethyl groups . Purification often employs column chromatography with hexane-ethyl acetate mixtures, yielding products with ≥98% purity .

Q. How is the compound characterized for structural confirmation?

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies often arise from assay conditions (e.g., ATP concentration, cell lines). Strategies include:

  • Comparative Studies : Replicate experiments under standardized protocols (e.g., 10 µM ATP, HEK293T cells) .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ChEMBL) to identify consensus IC50_{50} ranges .
  • Crystallographic Validation : Co-crystallize the compound with target kinases to confirm binding poses .

Q. What are the challenges in optimizing solubility for in vivo studies?

The ethyl ester group contributes to hydrophobicity. Solutions include:

  • Prodrug Design : Hydrolyze the ester to a carboxylic acid in vivo .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .
  • LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) while monitoring XLogP3 values (ideal range: 2–4) .

Methodological Considerations

Q. How is computational chemistry applied to predict metabolic stability?

  • ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 clearance) .
  • Metabolite Identification : LC-MS/MS detects major metabolites (e.g., de-ethylated or hydroxylated derivatives) .

Q. What experimental designs mitigate synthetic byproduct formation?

  • Temperature Control : Maintain reactions at 0–5°C during fluorination to prevent di-fluorination .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the 5-amino group during esterification .
  • HPLC Monitoring : Track reaction progress with C18 columns (acetonitrile/water gradient) .

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